molecular formula C20H16O5 B8732266 Methyl 5-((4-benzoylphenoxy)methyl)furan-2-carboxylate

Methyl 5-((4-benzoylphenoxy)methyl)furan-2-carboxylate

Cat. No. B8732266
M. Wt: 336.3 g/mol
InChI Key: WRFABYFYXZEJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-((4-benzoylphenoxy)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C20H16O5 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 5-((4-benzoylphenoxy)methyl)furan-2-carboxylate

Molecular Formula

C20H16O5

Molecular Weight

336.3 g/mol

IUPAC Name

methyl 5-[(4-benzoylphenoxy)methyl]furan-2-carboxylate

InChI

InChI=1S/C20H16O5/c1-23-20(22)18-12-11-17(25-18)13-24-16-9-7-15(8-10-16)19(21)14-5-3-2-4-6-14/h2-12H,13H2,1H3

InChI Key

WRFABYFYXZEJLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 4-hydroxybenzophenone (198.2 mg, 1.0 mmol) in DMF (3 mL) at 0° C. under nitrogen was added potassium carbonate (207 mg, 1.5 mmol) followed by methyl-5-chloromethyl-2-furoate (175 mg, 1.0 mmol). The reaction was allowed to warm to room temperature and the mixture was stirred at room temperature for 24 h. The reaction mixture was partitioned between water and ethyl acetate. The aqueous phase was extracted twice with ethyl acetate and the combined organic phases were washed with 10% aqueous K2CO3 solution, water, brine, dried over MgSO4, filtered and the solvent removed in vacuo to yield the title compound (330 mg, 98.2%) as a yellow oil.
Quantity
198.2 mg
Type
reactant
Reaction Step One
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
175 mg
Type
reactant
Reaction Step Two
Yield
98.2%

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